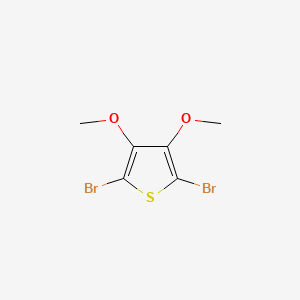![molecular formula C22H28O4 B12296259 17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12296259.png)
17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-hidroxi-17-(2-hidroxiacetil)-10,13,16-trimetil-7,8,9,14,15,16-hexahidro-6H-ciclopenta[a]fenantren-3-ona es un complejo compuesto orgánico que pertenece a la clase de los esteroides. Este compuesto se caracteriza por su intrincada estructura, que incluye múltiples grupos hidroxilo y un esqueleto de ciclopenta[a]fenantreno. A menudo se estudia por sus potenciales actividades biológicas y farmacológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 17-hidroxi-17-(2-hidroxiacetil)-10,13,16-trimetil-7,8,9,14,15,16-hexahidro-6H-ciclopenta[a]fenantren-3-ona típicamente involucra reacciones orgánicas de múltiples pasos. Un enfoque común es la modificación de precursores esteroideos a través de reacciones de hidroxilación y acetilación. Las condiciones de reacción a menudo requieren catalizadores específicos y entornos controlados para garantizar que el producto deseado se obtenga con alta pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar técnicas de síntesis orgánica a gran escala, utilizando equipos avanzados y medidas estrictas de control de calidad. El proceso a menudo incluye la aislamiento y purificación de intermediarios, seguido de la síntesis del producto final en condiciones optimizadas para maximizar el rendimiento y minimizar las impurezas.
Análisis De Reacciones Químicas
Tipos de Reacciones
17-hidroxi-17-(2-hidroxiacetil)-10,13,16-trimetil-7,8,9,14,15,16-hexahidro-6H-ciclopenta[a]fenantren-3-ona sufre varias reacciones químicas, que incluyen:
Oxidación: Conversión de grupos hidroxilo a cetonas o aldehídos.
Reducción: Reducción de grupos carbonilo a grupos hidroxilo.
Sustitución: Reemplazo de grupos funcionales con otros sustituyentes.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones a menudo involucran temperaturas específicas, niveles de pH y solventes para lograr las transformaciones deseadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden introducir nuevos grupos funcionales, alterando las propiedades del compuesto.
Aplicaciones Científicas De Investigación
17-hidroxi-17-(2-hidroxiacetil)-10,13,16-trimetil-7,8,9,14,15,16-hexahidro-6H-ciclopenta[a]fenantren-3-ona tiene una amplia gama de aplicaciones de investigación científica:
Química: Estudiado por sus propiedades estructurales únicas y su reactividad.
Biología: Investigado por su posible papel en los procesos biológicos y las interacciones con biomoléculas.
Medicina: Explorado por sus actividades farmacológicas, incluyendo efectos antiinflamatorios y hormonales.
Industria: Utilizado en la síntesis de otros compuestos orgánicos complejos y como un estándar de referencia en la química analítica.
Mecanismo De Acción
El mecanismo de acción de 17-hidroxi-17-(2-hidroxiacetil)-10,13,16-trimetil-7,8,9,14,15,16-hexahidro-6H-ciclopenta[a]fenantren-3-ona involucra su interacción con objetivos y vías moleculares específicas. Puede unirse a receptores o enzimas, modulando su actividad e influenciando varios procesos biológicos. Las vías y los objetivos exactos pueden variar según el contexto y la aplicación específicos.
Comparación Con Compuestos Similares
Compuestos Similares
Prednisolona: Un corticosteroide con características estructurales similares pero diferentes grupos funcionales.
Hidrocortisona: Otro corticosteroide con actividades biológicas comparables.
Dexametasona: Conocido por sus potentes efectos antiinflamatorios.
Singularidad
17-hidroxi-17-(2-hidroxiacetil)-10,13,16-trimetil-7,8,9,14,15,16-hexahidro-6H-ciclopenta[a]fenantren-3-ona es único debido a sus grupos hidroxilo y acetilo específicos, que confieren propiedades químicas y biológicas distintas. Su complejidad estructural y reactividad lo convierten en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C22H28O4 |
|---|---|
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-9,11,13,16-18,23,26H,4-5,10,12H2,1-3H3 |
Clave InChI |
ZPKPMZGRZVNGSU-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C=CC2(C1(C(=O)CO)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propan-2-ylpyrrolidine-2-carboxamide;sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one](/img/structure/B12296191.png)
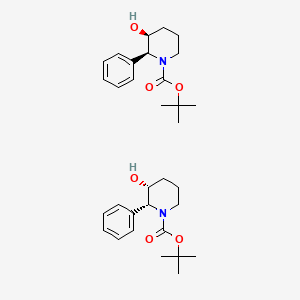
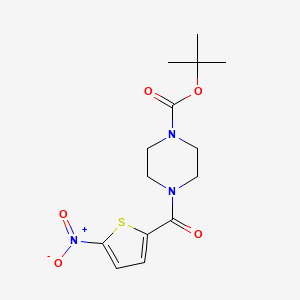
![(4R)-4-[[(3S,6R,9S,12R,15S,18R,21R,22R)-3-[(2S)-butan-2-yl]-6,12-bis(h ydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-hep taoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]carb amoyl]-4-[[(2S)-2-[[(3R)-3-hydroxydecanoyl]amino]-4-methyl-pentanoyl]a mino]butanoic acid](/img/structure/B12296202.png)

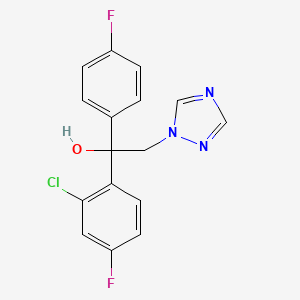
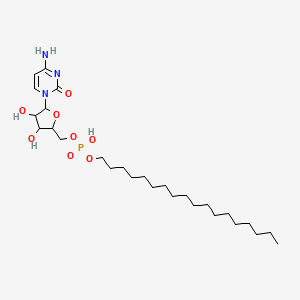

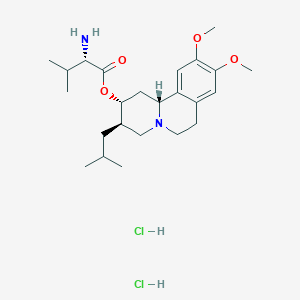
![N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12296256.png)
![2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 4-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-bis(3-methylbut-2-enyl)benzoate](/img/structure/B12296262.png)
![17-(5-Ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12296267.png)
